4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol

Catalog No.
S13580058
CAS No.
M.F
C12H15N3O
M. Wt
217.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]ph...

Product Name

4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol

IUPAC Name

4-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]phenol

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C12H15N3O/c1-8-12(7-13)9(2)15(14-8)10-3-5-11(16)6-4-10/h3-6,16H,7,13H2,1-2H3

InChI Key

PCUPUEVVMZFPGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)O)C)CN

4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol is a chemical compound characterized by its unique structure, which includes a phenolic group and a pyrazole moiety. The molecular formula for this compound is C12H16N4OC_{12}H_{16}N_{4}O, and it has a molecular weight of approximately 232.29 g/mol. This compound exhibits interesting properties due to the presence of both amine and phenolic functional groups, making it a subject of interest in various fields, including medicinal chemistry and materials science.

The chemical reactivity of 4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol can be attributed to its functional groups. The phenolic hydroxyl group can undergo typical reactions such as:

  • Esterification: Reaction with acids to form esters.
  • Oxidation: Oxidation of the hydroxyl group to form quinones.
  • Nucleophilic substitution: The amine group can act as a nucleophile in substitution reactions.

The pyrazole ring also allows for potential reactions such as:

  • N-alkylation: Reaction with alkyl halides to form N-alkyl derivatives.
  • Condensation reactions: With aldehydes or ketones to form larger organic frameworks.

4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol has shown promising biological activities. Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial properties: Effective against various bacterial strains.
  • Antioxidant activity: Potential to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory effects: Inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases.

These biological activities can be attributed to the presence of the pyrazole ring and the phenolic hydroxyl group, which are known to contribute to such properties.

The synthesis of 4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: Utilizing 3,5-dimethylpyrazole and paraformaldehyde as key starting materials.
  • Condensation Reaction: A condensation reaction between the pyrazole derivative and para-substituted phenols can be performed under acidic or basic conditions.
  • Purification: The product is usually purified through recrystallization or chromatography techniques.

This synthetic pathway allows for the introduction of various substituents on the pyrazole or phenolic rings, enabling the development of derivatives with enhanced properties.

The applications of 4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol span several fields:

  • Pharmaceuticals: As a potential lead compound in drug development for antimicrobial and anti-inflammatory agents.
  • Agricultural Chemicals: Possible use as a pesticide or herbicide due to its biological activity.
  • Material Science: Utilized in the formulation of polymers or resins where phenolic compounds are beneficial.

Interaction studies involving 4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol focus on its binding affinity and compatibility with biological targets. Studies may include:

  • Protein-ligand interactions: Evaluating how this compound binds to specific proteins associated with disease pathways.
  • Cellular assays: Assessing cytotoxicity and efficacy in various cell lines to determine therapeutic potential.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound in biological systems.

Several compounds share structural similarities with 4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol. Here are some notable examples:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
3,5-DimethylpyrazoleC5H8N2C_5H_8N_2Simple pyrazole structureLacks phenolic functionality
4-AminoantipyrineC11H12N4OC_{11}H_{12}N_4OContains an amino group and pyrazoleKnown for analgesic properties
2-Amino-3-methylphenolC7H9NC_7H_9NSimple aromatic amineLacks pyrazole moiety

The uniqueness of 4-[4-(Aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]phenol lies in its dual functionality as both a phenolic compound and a substituted pyrazole, which may enhance its biological activity compared to other similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

217.121512110 g/mol

Monoisotopic Mass

217.121512110 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types